![molecular formula C21H19N5O3S B2562885 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1795299-40-9](/img/structure/B2562885.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Overview
Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease Treatment
The compound has drawn attention due to its potential therapeutic effects in treating Alzheimer’s disease. Researchers synthesized it by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. Further substitution with various alkyl/aralkyl halides produced N-alkyl/aralkyl-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides . These compounds exhibit moderate to weak inhibition of cholinesterase enzymes, which are relevant targets for Alzheimer’s treatment.
Anti-Cancer Properties
While not extensively studied, the compound’s structure suggests potential anti-cancer activity. The presence of the 1,3-thiazole-5-carboxamide moiety may contribute to its cytotoxic effects. Further research is needed to explore its efficacy against specific cancer cell lines .
Anti-Inflammatory Applications
Given the sulfonamide functional group, this compound could have anti-inflammatory properties. Sulfonamides are known for their broad-spectrum antibacterial action, and some also exhibit anti-inflammatory effects. Investigating its impact on inflammatory pathways could provide valuable insights .
Anti-Bacterial Activity
Sulfonamides, including this compound, have a long history as antibacterial agents. Their bacteriostatic nature makes them effective against various bacterial infections, including urinary tract infections. However, higher doses may cause side effects such as nausea and abdominal irritation .
Anti-Fungal Potential
Similar to antibacterial properties, sulfonamides can also inhibit fungal growth. Exploring its antifungal activity against specific fungal strains would be worthwhile .
Anti-Thyroid Effects
Sulfonamides have been investigated for their impact on thyroid function. While this compound’s specific effects remain unexplored, its structural features warrant further investigation .
Vasopressin Receptor Antagonism
Sulfonamides, including the compound , have been used as non-peptide vasopressin receptor antagonists. These agents play a role in regulating blood pressure and fluid balance .
Translation Initiation Inhibition
Certain sulfonamides act as translation initiation inhibitors. Although this compound’s potential in this area requires validation, its structure aligns with this class of molecules .
Mechanism of Action
Target of Action
The primary targets of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the breakdown of acetylcholine in the case of cholinesterases, and a reduction in the production of leukotrienes in the case of lipoxygenase.
Biochemical Pathways
The action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide affects several biochemical pathways. By inhibiting cholinesterases, it impacts the cholinergic pathway, leading to an increase in acetylcholine levels. This can enhance neuronal communication. By inhibiting lipoxygenase, it affects the arachidonic acid pathway, potentially reducing inflammation .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide’s action include enhanced neuronal communication due to increased acetylcholine levels and potential reduction in inflammation due to decreased leukotriene production .
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-14-19(30-21(23-14)25-8-4-5-9-25)20(27)24-15-10-22-26(11-15)12-16-13-28-17-6-2-3-7-18(17)29-16/h2-11,16H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDXEXSOUEQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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